molecular formula C13H4F7N3 B14914844 1-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1H-benzotriazole

1-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1H-benzotriazole

Cat. No.: B14914844
M. Wt: 335.18 g/mol
InChI Key: OBQGRCUJQGIUII-UHFFFAOYSA-N
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Description

1-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]-1H-1,2,3-benzotriazole is a fluorinated aromatic compound known for its unique chemical properties. The presence of multiple fluorine atoms and a trifluoromethyl group imparts significant stability and reactivity to the molecule. This compound is often used in various scientific research applications due to its distinct characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]-1H-1,2,3-benzotriazole typically involves the reaction of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenylamine with sodium nitrite in the presence of hydrochloric acid to form the corresponding diazonium salt. This intermediate is then reacted with sodium azide to yield the desired benzotriazole compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and controlled environments helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: 1-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]-1H-1,2,3-benzotriazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms and trifluoromethyl group can be substituted with other functional groups under specific conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products: The major products formed from these reactions include various substituted benzotriazoles, oxidized or reduced derivatives, and coupled products with extended aromatic systems.

Scientific Research Applications

1-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]-1H-1,2,3-benzotriazole is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of advanced materials, including high-performance coatings and electronic components.

Mechanism of Action

The mechanism of action of 1-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The fluorine atoms and trifluoromethyl group enhance the compound’s binding affinity to proteins and enzymes, leading to inhibition or modulation of their activity. The pathways involved include hydrogen bonding, van der Waals interactions, and hydrophobic effects.

Comparison with Similar Compounds

  • 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol
  • 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide
  • 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline

Uniqueness: 1-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]-1H-1,2,3-benzotriazole stands out due to its benzotriazole core, which imparts additional stability and reactivity compared to other similar compounds. The presence of multiple fluorine atoms and a trifluoromethyl group further enhances its chemical properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C13H4F7N3

Molecular Weight

335.18 g/mol

IUPAC Name

1-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]benzotriazole

InChI

InChI=1S/C13H4F7N3/c14-8-7(13(18,19)20)9(15)11(17)12(10(8)16)23-6-4-2-1-3-5(6)21-22-23/h1-4H

InChI Key

OBQGRCUJQGIUII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C3=C(C(=C(C(=C3F)F)C(F)(F)F)F)F

Origin of Product

United States

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